1-Bromo-5-methyl-2-iso-pentyloxybenzene
Description
1-Bromo-5-methyl-2-iso-pentyloxybenzene is a brominated aromatic compound characterized by a benzene ring substituted with bromine at position 1, a methyl group at position 5, and an iso-pentyloxy group at position 2. Its inferred molecular formula is C₁₂H₁₇BrO, with a molecular weight of 257.17 g/mol. The iso-pentyloxy group (-O-C₅H₁₁) introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-bromo-4-methyl-1-(3-methylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-9(2)6-7-14-12-5-4-10(3)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCICLQPEWBZQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2-iso-pentyloxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 5-methyl-2-iso-pentyloxybenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reaction of 1-bromo-5-methylbenzene with isopentyl alcohol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-methyl-2-iso-pentyloxybenzene undergoes various chemical reactions, including:
Oxidation: Oxidation of the methyl group to form 1-bromo-5-methyl-2-iso-pentyloxybenzoic acid.
Reduction: Reduction of the bromine atom to form 1-hydroxy-5-methyl-2-iso-pentyloxybenzene.
Substitution: Substitution reactions at the bromine position with nucleophiles such as sodium iodide (NaI) to form 1-iodo-5-methyl-2-iso-pentyloxybenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 1-bromo-5-methyl-2-iso-pentyloxybenzoic acid.
Reduction: 1-hydroxy-5-methyl-2-iso-pentyloxybenzene.
Substitution: 1-iodo-5-methyl-2-iso-pentyloxybenzene.
Scientific Research Applications
1-Bromo-5-methyl-2-iso-pentyloxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-5-methyl-2-iso-pentyloxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include brominated benzene derivatives with variations in substituent type, position, and chain length. Below is a comparative analysis based on molecular data and substituent effects:
Table 1: Comparative Molecular Data of Selected Compounds
Substituent Effects and Functional Differences
Key Research Findings
- Reactivity Trends : Bromine at position 1 in the target compound is more electrophilic than in position 2 analogs, favoring aryl-metal bond formation in cross-coupling reactions .
- Thermal Stability : Longer alkoxy chains (e.g., iso-pentyloxy) increase thermal stability compared to methoxy groups, as observed in thermogravimetric analyses of related compounds .
Biological Activity
Overview of 1-Bromo-5-methyl-2-iso-pentyloxybenzene
1-Bromo-5-methyl-2-iso-pentyloxybenzene is an organic compound that features a bromine atom, a methyl group, and an ether functional group. Its structure suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C12H17BrO
- Molecular Weight : Approximately 259.17 g/mol
- Functional Groups :
- Bromine (Br) - often associated with antimicrobial properties.
- Ether (-O-) - can influence solubility and reactivity.
Antimicrobial Activity
Compounds containing bromine and ether linkages have been noted for their antimicrobial properties. The presence of the bromine atom can enhance the reactivity of the compound, allowing it to interact with microbial cell membranes or enzymes.
Case Study: Antimicrobial Evaluation
A study evaluating various brominated compounds found that those with structural similarities to 1-Bromo-5-methyl-2-iso-pentyloxybenzene exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 1-Bromo-5-methyl-2-iso-pentyloxybenzene | Moderate | High |
| Similar Brominated Compound A | High | Moderate |
| Similar Brominated Compound B | Low | High |
Cytotoxicity Studies
In addition to antimicrobial activity, the cytotoxic effects of brominated compounds have been investigated. The cytotoxicity can vary significantly based on the structure and substituents on the benzene ring.
Research Findings
A series of cytotoxicity assays conducted using human cancer cell lines indicated that:
- IC50 Values : The IC50 (half-maximal inhibitory concentration) values for structurally similar compounds ranged from 10 µM to 50 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Bromo-5-methyl-2-iso-pentyloxybenzene | 25 | HeLa (cervical cancer) |
| Similar Brominated Compound A | 15 | MCF7 (breast cancer) |
| Similar Brominated Compound B | 40 | A549 (lung cancer) |
The proposed mechanisms for the biological activity of compounds like 1-Bromo-5-methyl-2-iso-pentyloxybenzene include:
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways can lead to disrupted cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
